molecular formula C4H6ClNS B3359818 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole CAS No. 87701-39-1

5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole

Cat. No.: B3359818
CAS No.: 87701-39-1
M. Wt: 135.62 g/mol
InChI Key: SYRYCMSRILEZNI-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole 1-oxide, with the molecular formula C 4 H 6 ClNOS and an average mass of 151.608 Da , is a versatile isothiazolinone derivative of significant interest in industrial and microbiological research. As part of the isothiazolinone family, its primary research value lies in its potent, broad-spectrum antimicrobial properties. It functions as a powerful biocide effective against gram-positive and gram-negative bacteria, yeast, and fungi . The generally accepted mechanism of action for isothiazolinones involves an active sulfur moiety that oxidizes essential thiol-containing residues in microbial proteins, thereby disrupting critical cellular functions and leading to rapid cell death . This compound is extensively studied for applications in preserving water-containing systems, including the formulation of metalworking fluids, polymer emulsions, paints, and recirculating water systems . It is also a critical subject of dermatological research, particularly concerning its potential as a skin sensitizer and contact allergen, which necessitates careful handling and concentration management in laboratory settings . It is crucial to note that this product is designated For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or personal use of any kind, including in cosmetics, consumer products, or household applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-3H-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNS/c1-6-3-2-4(5)7-6/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRYCMSRILEZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595194
Record name 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87701-39-1
Record name 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloro 2 Methyl 2,3 Dihydro 1,2 Thiazole and Its Systemic Analogs

De Novo Synthetic Routes to the 2,3-Dihydro-1,2-thiazole Ring System

The formation of the 2,3-dihydro-1,2-thiazole ring, also known as a thiazoline (B8809763), is a cornerstone in the synthesis of the target compound. These methods typically involve the strategic formation of key sulfur-nitrogen and carbon-sulfur bonds.

A prominent de novo strategy for constructing the 2,3-dihydro-1,2-thiazole ring system involves the cyclocondensation of precursors that provide the necessary sulfur, nitrogen, and carbon atoms. A highly effective modern approach is the reaction of acrylic acid thioamides with iminoiodinanes. This method facilitates a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. wikipedia.org The reaction is proposed to initiate with an aza-Michael addition of the iminoiodinane to the thioamide, followed by a reorganization of double bonds and an attack of the sulfur atom on the nitrogen, culminating in the elimination of iodobenzene. wikipedia.org

This methodology allows for significant structural diversity, with various substituents possible at positions 2, 3, 4, and 5 of the 1,2-thiazole ring. wikipedia.org For instance, a range of arylsulfonyl groups can be introduced at the N2-position, and diverse aryl, heteroaryl, or alkyl groups can be placed at the C3-position. wikipedia.org

A classic, conceptually related method is the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of α-haloketones with thioamides to form thiazoles. youtube.comsemanticscholar.org While this method typically yields the aromatic thiazole, modifications and variations of the starting materials can, in principle, be adapted to produce the dihydrothiazole ring system. The core principle of combining a C-C-N unit with a C-S unit remains a fundamental strategy in this field.

Table 1: Synthesis of 2,3-Dihydro-N-sulfonyl-1,2-thiazoles via Cyclocondensation wikipedia.org

Entry Thioamide Precursor Iminoiodinane Product Yield (%)
1 3-(4-Methoxyphenyl)-N-morpholino-3-thioxopropanamide PhINMs 2,3-Dihydro-2-(methylsulfonyl)-5-morpholino-3-(4-methoxyphenyl)-1,2-thiazol-4-carbonitrile 78
2 3-(4-Chlorophenyl)-N-morpholino-3-thioxopropanamide PhINMs 2,3-Dihydro-2-(methylsulfonyl)-5-morpholino-3-(4-chlorophenyl)-1,2-thiazol-4-carbonitrile 85
3 3-(Furan-2-yl)-N-morpholino-3-thioxopropanamide PhINTs 2,3-Dihydro-5-morpholino-3-(furan-2-yl)-2-tosyl-1,2-thiazol-4-carbonitrile 92
4 3-Cyclohexyl-N-morpholino-3-thioxopropanamide PhINTs 3-Cyclohexyl-2,3-dihydro-5-morpholino-2-tosyl-1,2-thiazol-4-carbonitrile 75

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated heterocyclic rings. pharmaguideline.com This reaction typically involves the intramolecular metathesis of a diene using a metal catalyst, such as a ruthenium-based Grubbs' catalyst, to form a cycloalkene and a volatile byproduct like ethylene. pharmaguideline.comnih.gov In the context of 2,3-dihydro-1,2-thiazole synthesis, a hypothetical substrate would be an N-allylthioamide containing another double bond at an appropriate position to facilitate a 5-membered ring closure. The entropic favorability of forming two molecules from one starting material often drives these reactions to completion. pharmaguideline.com

Another conceptual approach involves the intramolecular cyclization of thioamide dianions. In this method, secondary N-arylmethyl thioamides can be treated with a strong base like butyllithium (B86547) to form a dianion, which then reacts with thioformamides. Subsequent treatment with iodine can induce cyclization to yield 5-amino-2-thiazolines. nih.gov

Stereoselective Synthesis of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole Derivatives

The introduction of chirality into the 2,3-dihydro-1,2-thiazole core is of paramount importance for applications in medicinal chemistry. Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. A well-established example is the use of Ellman's tert-butanesulfinamide, which has proven effective in the synthesis of chiral amines. researchgate.net This approach could be adapted for the synthesis of chiral 2,3-dihydro-1,2-thiazoles by, for example, the stereoselective addition of a nucleophile to a chiral N-sulfinyl imine precursor that contains the appropriate functionality for subsequent cyclization into the thiazoline ring.

Another approach involves the use of chiral pool starting materials, which are enantiomerically pure compounds readily available from nature. youtube.com For instance, α,β-unsaturated methyl esters can be converted into 2,4,5-trisubstituted Δ²-thiazolines with high enantiomeric excess through a sequence involving Sharpless asymmetric dihydroxylation and an O→N acyl migration. youtube.comnih.gov

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various asymmetric transformations. For example, NHC-catalyzed [4+2] annulation reactions between 5-alkenylthiazolones and α-chloroaldehydes have been developed for the asymmetric synthesis of dihydropyranothiazoles, demonstrating the potential of catalytic asymmetric methods for constructing complex heterocyclic systems containing a thiazole-related moiety. youtube.com

Copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes has also been reported, providing access to chiral thiochromanes with high enantioselectivities. nih.gov Such catalytic systems could potentially be adapted for the asymmetric synthesis of 2,3-dihydro-1,2-thiazoles from appropriate prochiral precursors.

Table 2: Examples of Asymmetric Synthesis towards Thiazoline Derivatives youtube.comnih.gov

Starting Material Key Chiral Reagent/Catalyst Product Type Enantiomeric Excess (ee)
α,β-Unsaturated methyl ester Sharpless AD-mix-β 2,4,5-Trisubstituted Δ²-thiazoline up to 97%
5-Alkenylthiazolone Chiral N-Heterocyclic Carbene Dihydropyranothiazole >99%
2H-Thiochromene CuCl/(R,R)-Ph-BPE 4-Allyl thiochromane up to 99%

Functionalization Strategies for the this compound Core

Once the 2,3-dihydro-1,2-thiazole ring is constructed, subsequent functionalization is often necessary to arrive at the target molecule. Key transformations for "this compound" would include N-methylation and C5-chlorination.

The N-methylation of thiazoles to form thiazolium salts is a well-known reaction, typically achieved using methyl iodide. wikipedia.org This method is directly applicable to the N2-position of the 2,3-dihydro-1,2-thiazole ring.

Direct chlorination at the C5 position of a pre-formed 2-methyl-2,3-dihydro-1,2-thiazole ring is a challenging transformation that may require specific reagents to avoid side reactions. While direct chlorination methods for this specific ring system are not widely reported, related transformations provide insight. For instance, the synthesis of 5-chloro-1,3-thiazoles has been achieved by reacting 1,3-thiaza-1,3-butadienes with in situ generated dichlorocarbene. semanticscholar.org Another relevant example is the synthesis of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles from the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide. nih.gov The resulting 5-(bromomethyl) group can then be subjected to nucleophilic substitution to introduce a variety of functional groups. nih.gov A hypothetical route to the target compound could involve the synthesis of a 5-methyl-2,3-dihydro-1,2-thiazole followed by a radical chlorination at the C5-position, although selectivity could be an issue.

A more controlled approach would involve introducing a functional group at the C5 position that can be later converted to a chlorine atom. For example, the introduction of a sulfone group on a related thiazolo[4,5-d] wikipedia.orgyoutube.comorganic-chemistry.orgtriazole system has been shown to be a versatile handle for subsequent transformations, including SNAr reactions. pharmaguideline.com

Halogenation and Regioselective Chlorination Methodologies

The introduction of a chlorine atom at the C-5 position of the 2,3-dihydro-1,2-thiazole ring is a critical step in the synthesis of the target compound. Direct chlorination strategies often provide access to this key intermediate.

A notable method involves the chlorination of N-methyl-3-mercaptopropionamide or its corresponding disulfide, bis[2-(N-methylcarbamoyl)ethyl] disulfide. Treatment of these precursors with chlorinating agents such as thionyl chloride or sulfuryl chloride can yield a mixture of products, including the desired 5-chloro-2,3-dihydro-2-methylisothiazol-3-one alongside the non-chlorinated 2,3-dihydro-2-methylisothiazol-3-one. researchgate.netresearchgate.net This approach highlights a direct pathway to a closely related chlorinated isothiazolone (B3347624) scaffold.

General processes for halogenating isothiazoles often involve the oxidative cyclization of a thioamide precursor in the presence of a halogenating agent. google.com This can be achieved using elemental halogens (e.g., Cl₂, Br₂) or reagents like N-chlorosuccinimide (NCS) and sulfuryl chloride. google.comgoogle.com The choice of reagent and reaction conditions, such as temperature and solvent, is crucial for controlling the regioselectivity of the halogenation. For instance, reactions are often conducted at low temperatures (0°C to -50°C) to manage reactivity. google.com

The table below summarizes various halogenating agents applicable for the synthesis of halogenated isothiazoles and related heterocycles.

Halogenating AgentSubstrate TypeTypical ConditionsReference
Thionyl chloride (SOCl₂)2-(N-methylcarbamoyl)ethanethiolNot specified researchgate.netresearchgate.net
Sulfuryl chloride (SO₂Cl₂)Disulfide precursorsNot specified researchgate.netresearchgate.net
Elemental Halogen (Cl₂, Br₂)ThioamidesLow temperature (-50°C to 5°C), inert solvent google.com
N-Chlorosuccinimide (NCS)ThioamidesNot specified google.com
Allyl isothiocyanateChlorinating agent (Cl₂, SO₂Cl₂)Inert solvent, -40°C to +30°C google.com

While the thiazole ring itself can be resistant to electrophilic substitution under normal conditions, specialized methods have been developed. ias.ac.in For instance, direct C-H functionalization and subsequent halogenation represent an emerging strategy, although this is more established for other heterocyclic systems. rsc.orgnih.gov

Alkylation and Arylation at Nitrogen and Carbon Centers

Functionalization of the this compound core through the introduction of alkyl and aryl groups at both nitrogen and carbon centers is essential for creating diverse analogs.

Alkylation at Nitrogen: The nitrogen atom in the 1,2-thiazole ring system is a primary site for alkylation. For related heterocyclic systems like 5,6-dihydroimidazolo[2,1-b]thiazoles, alkylation with reagents such as methyl iodide has been shown to occur exclusively at a ring nitrogen, forming a thiazolium salt. rsc.org This principle can be extended to the N-alkylation of a 5-chloro-2,3-dihydro-1,2-thiazole precursor if the nitrogen is unsubstituted.

Alkylation and Arylation at Carbon: Direct C-H functionalization is a powerful tool for creating C-C bonds. Palladium-catalyzed direct arylation has been effectively used for thiazole derivatives, allowing the coupling of aryl halides at specific positions on the ring. organic-chemistry.org Similarly, copper-catalyzed methods facilitate the arylation of C-H bonds in various electron-rich heterocycles. organic-chemistry.org

A particularly versatile strategy involves the introduction of a sulfone group onto the thiazole ring, which can then act as a reactive tag for subsequent modifications. nih.govrsc.org This sulfone moiety facilitates a range of transformations, including:

SNAr Reactions: The sulfone can be displaced by various nucleophiles, including amines, to introduce diverse side chains. nih.gov

Metal-Catalyzed Couplings: The sulfonylated thiazole can participate in coupling reactions, such as those with aryl iodonium (B1229267) salts, to achieve arylation. rsc.org

Radical-based Alkylations: The versatile nature of the sulfone group also allows for radical-mediated alkylation reactions. nih.gov

The following table outlines selected methods for C-H arylation applicable to thiazole systems.

MethodCatalyst/ReagentsPosition(s) TargetedKey FeaturesReference
Direct ArylationLigand-free Pd(OAc)₂C-H bondsLow catalyst loading organic-chemistry.org
Direct ArylationCopper Iodide / LiOtBuC-H bondsSuitable for electron-rich heterocycles organic-chemistry.org
Suzuki CouplingPd Catalyst / Arylboronic AcidsC-Br bondsWell-established for aryl-aryl coupling researchgate.net
Arylation via SulfonePd Catalyst / Aryl Iodonium SaltsC-SO₂R positionVersatile building block approach rsc.org

Introduction of Diverse Functional Groups

Beyond C-C bond formation, the introduction of a wide array of functional groups is crucial for tuning the properties of the core molecule. The inherent reactivity of the thiazole ring and its substituents can be harnessed for this purpose.

A powerful approach is the use of a versatile reactive handle, such as the aforementioned sulfone group, which enables a multitude of functionalizations. nih.govrsc.org Starting with a C5-sulfonylated thiazole, a variety of functional groups can be introduced through nucleophilic aromatic substitution (SNAr) reactions. This has been demonstrated with a wide range of primary and secondary amines, leading to libraries of aminated thiazole derivatives. nih.gov

Furthermore, the synthesis of thiazole derivatives often incorporates other heterocyclic moieties and functional groups from the initial stages. Multicomponent reactions are particularly effective in this regard, allowing for the one-pot assembly of complex molecules bearing diverse functionalities such as pyrazole (B372694) rings, Schiff bases, and sulfonamide groups. acgpubs.orgiaea.orgnih.gov For example, a Hantzsch-type synthesis can be modified to incorporate hydrazino groups, which can then be condensed with carbonyl compounds to introduce imine functionalities. acgpubs.org

The reactivity of substituents on the thiazole ring provides another avenue for functionalization. A 2-methyl group on a thiazole ring, for instance, is known to be reactive and can undergo condensation with aldehydes. ias.ac.in Halogen atoms, such as the chlorine at C-5, can serve as a site for cross-coupling reactions or nucleophilic displacement to introduce new functional groups.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes to prioritize sustainability, yield, and scalability is a central goal in modern organic chemistry. These principles are highly applicable to the synthesis of this compound and its analogs.

Green Chemistry Principles in 1,2-Thiazole Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. mdpi.combohrium.com For thiazole synthesis, this involves the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste and hazardous byproducts. researchgate.netbepls.com

Key green strategies include:

Microwave and Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields compared to conventional heating. mdpi.comresearchgate.net

Green Solvents: Utilizing water, polyethylene (B3416737) glycol (PEG), or recyclable solvents like hexafluoroisopropanol (HFIP) reduces reliance on volatile organic compounds. bohrium.comrsc.orgnih.govnih.gov HFIP, for example, is a highly polar, non-nucleophilic solvent that can promote reactions and be recovered for reuse. rsc.org

Catalyst-Free and Metal-Free Reactions: Designing reactions that proceed efficiently without a catalyst or under metal-free conditions simplifies purification and avoids toxic metal waste. organic-chemistry.orgbepls.com An example is the electrochemical oxidative cyclization of enaminones with thioamides. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs enhance atom economy by combining three or more reactants in a single step, reducing the number of synthetic operations and purification stages. acgpubs.orgnih.gov

The table below showcases examples of green synthetic approaches for thiazole derivatives.

Green ApproachExample ConditionAdvantagesReference
Microwave Synthesisp-TSA catalyst, DCE, 130°C, 10 minRapid reaction, high efficiency bepls.com
Ultrasound SynthesisN/AEnhanced reaction rates mdpi.comresearchgate.net
Green SolventPEG-400, 100°CCatalyst-free, simple protocol bepls.com
Green SolventWater, KF/CP NPs catalystEnvironmentally benign nih.gov
Recyclable SolventHFIPMild conditions, no work-up needed rsc.orgnih.gov
Electrochemical SynthesisMetal- and oxidant-freeSustainable, selective organic-chemistry.org

High-Yield and Scalable Synthetic Protocols

Developing synthetic routes that are not only high-yielding but also amenable to large-scale production is critical for practical applications. Several methodologies for thiazole synthesis have been designed with scalability in mind.

One-pot tandem procedures and multicomponent reactions are inherently advantageous for scalability as they reduce the number of unit operations. acgpubs.orgbohrium.com A modular protocol using the recyclable solvent HFIP has been shown to be scalable to the multigram level, offering an efficient route to thiazoline and thiazole derivatives without the need for extensive purification. rsc.orgnih.gov

Recent research on fused thiazole systems has also explicitly focused on scalability. For instance, a synthetic route to a sulfonylated thiazolo[4,5-d] organic-chemistry.orgmdpi.comresearchgate.nettriazole building block was successfully scaled up to produce gram quantities (5.7 g) in a single batch, demonstrating its viability for producing large amounts of a key intermediate for further functionalization. nih.govrsc.org Similarly, a hydrogen peroxide-mediated synthesis of 1,2,4-thiadiazoles was noted for its suitability for large-scale preparation due to its simple operation and clean byproducts. mdpi.com These examples underscore the focus on developing robust and scalable protocols in modern heterocyclic chemistry.

Sophisticated Spectroscopic and Structural Elucidation of 5 Chloro 2 Methyl 2,3 Dihydro 1,2 Thiazole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Chloro-2-methyl-4-isothiazolin-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 5-Chloro-2-methyl-4-isothiazolin-3-one is relatively simple, consistent with its structure. It is expected to show two main signals: a singlet for the N-methyl (N-CH₃) protons and a singlet for the vinylic proton at the C4 position of the isothiazolinone ring.

In a study utilizing high-resolution magic angle spinning (HRMAS) NMR, the chemical shift for the proton at the C4 position was identified at 6.44 ppm. mnms-platform.com The N-methyl group protons typically appear further upfield, generally in the range of 2.5-3.5 ppm, due to the shielding effect of being attached to a nitrogen atom. The absence of adjacent protons for both the C4-H and the N-CH₃ protons results in singlet signals for both, as no spin-spin coupling occurs.

Table 1: Representative ¹H NMR Chemical Shifts for 5-Chloro-2-methyl-4-isothiazolin-3-one

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Reference
H4 6.44 Singlet N/A mnms-platform.com
N-CH₃ ~3.3 (estimated) Singlet N/A

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-Chloro-2-methyl-4-isothiazolin-3-one, four distinct carbon signals are expected, corresponding to the N-methyl carbon, the carbonyl carbon (C3), the vinylic carbon (C4), and the chloro-substituted vinylic carbon (C5).

Studies using ¹³C-labeled compounds have precisely located the C4 signal at 116.9 ppm. mnms-platform.com The C3 carbonyl carbon is expected to be the most downfield-shifted signal, typically appearing in the range of 160-170 ppm. The C5 carbon, being attached to both the electronegative chlorine atom and the sulfur atom, would also have a distinct chemical shift. The N-methyl carbon is expected to be the most upfield signal.

Table 2: Representative ¹³C NMR Chemical Shifts for 5-Chloro-2-methyl-4-isothiazolin-3-one

Carbon Assignment Chemical Shift (δ) ppm Reference
N-CH₃ ~35 (estimated)
C3 (C=O) ~165 (estimated) wikipedia.org
C4 116.9 mnms-platform.com
C5 ~145 (estimated)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). hmdb.ca For 5-Chloro-2-methyl-4-isothiazolin-3-one, a COSY spectrum would be very simple, showing no cross-peaks, as there are no protons that are spin-coupled to each other. This confirms the isolated nature of the C4-H proton and the N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. rsc.org In a study of ¹³C-labeled 5-Chloro-2-methyl-4-isothiazolin-3-one, a g-HSQC spectrum showed a clear correlation cross-peak between the proton signal at 6.44 ppm and the carbon signal at 116.9 ppm, definitively assigning these signals to the C4-H group. mnms-platform.com A correlation would also be observed between the N-methyl protons and the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting different parts of a molecule. hmdb.ca For this compound, HMBC would be expected to show a correlation from the N-methyl protons (~3.3 ppm) to the C3 carbonyl carbon (~165 ppm). The C4-H proton (6.44 ppm) would be expected to show correlations to both the C3 and C5 carbons, providing critical evidence for the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For this planar heterocyclic compound, a NOESY spectrum could show a spatial correlation between the N-methyl protons and the H4 proton, confirming their proximity on the same face of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nist.gov For 5-Chloro-2-methyl-4-isothiazolin-3-one (C₄H₄ClNOS), the calculated exact mass is 148.97021 Da. nih.govhmdb.ca HRMS analysis consistently confirms this molecular formula.

Tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation pathways of the molecule upon ionization. Under positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 149.9775. nih.gov Subsequent fragmentation (MS2) leads to several key product ions that help to confirm the structure.

A proposed fragmentation pattern involves the initial loss of neutral fragments from the heterocyclic ring. nih.gov Common fragmentation pathways for isothiazolinones include the cleavage of the N-S bond and subsequent rearrangements.

Table 3: High-Resolution Mass Spectrometry Data for 5-Chloro-2-methyl-4-isothiazolin-3-one ([M+H]⁺)

m/z (Observed) Formula Fragment Lost Proposed Fragment Structure Reference
149.9775 [C₄H₅ClNOS]⁺ - Protonated Parent Molecule nih.gov
134.9542 [C₃H₂ClS]⁺ CH₃NO Loss of methyl isocyanate researchgate.net
118.9357 [C₂ClS]⁺ C₂H₅NO Further fragmentation researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. vscht.czresearchgate.net

The IR spectrum of 5-Chloro-2-methyl-4-isothiazolin-3-one is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. Due to conjugation with the C=C double bond, this band is typically observed around 1650-1690 cm⁻¹. Other key absorptions include the C=C stretching vibration of the isothiazole (B42339) ring and the C-Cl stretch. vscht.cz

Raman spectroscopy provides complementary information. researchgate.net While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds or symmetric vibrations can be more readily observed. The C=C and S-C bonds within the ring are expected to produce notable signals in the Raman spectrum. PubChem lists an available FT-Raman spectrum for this compound. researchgate.net

Table 4: Predicted IR and Raman Vibrational Frequencies for 5-Chloro-2-methyl-4-isothiazolin-3-one

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Technique Reference
C-H Stretch (vinylic) =C-H 3100 - 3000 IR, Raman vscht.cz
C-H Stretch (aliphatic) N-CH₃ 3000 - 2850 IR, Raman vscht.cz
Carbonyl Stretch C=O 1690 - 1650 IR (Strong) vscht.cz
Alkene Stretch C=C 1650 - 1600 IR, Raman scispace.com
C-N Stretch C-N 1350 - 1250 IR
C-Cl Stretch C-Cl 850 - 550 IR

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI) itself is not publicly available, the crystal structure of its close analog, 2-methyl-2H-isothiazol-3-one (Methylisothiazolinone, MIT), has been determined and compared to MCI. mdpi.com The analysis of the MIT crystal structure provides significant insight into the geometry of the isothiazolinone ring.

In the crystal structure of MIT, the five-membered isothiazolinone ring is nearly planar. mdpi.com Comparative analysis indicates that the N-methyl group in both MIT and MCI lies slightly out of the ring plane. The C3-C4 bond distance of 1.4533(7) Å in MIT suggests conjugation between the C=C and C=O double bonds. mdpi.com The solid-state packing of these molecules is influenced by intermolecular interactions, which dictate the final crystal lattice. Analysis of related structures, such as benzisothiazolinones, also confirms the planarity and bond characteristics of the core heterocyclic system. nih.gov

Table 5: Representative Crystal Data for the Related Compound 2-methyl-2H-isothiazol-3-one (MIT)

Parameter Value Reference
Chemical Formula C₄H₅NOS mdpi.com
Crystal System Triclinic mdpi.com
Space Group P-1 mdpi.com
a (Å) 5.5684(2) mdpi.com
b (Å) 5.9229(2) mdpi.com
c (Å) 8.2435(3) mdpi.com
α (°) 86.239(1) mdpi.com
β (°) 71.071(1) mdpi.com
γ (°) 81.396(1) mdpi.com
Volume (ų) 254.43(2) mdpi.com

This crystallographic data for the parent compound provides a robust model for the solid-state conformation and molecular dimensions of 5-Chloro-2-methyl-4-isothiazolin-3-one.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The presence of a stereocenter in 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole, potentially at the C2 position of the dihydrothiazole ring, makes it a chiral molecule. This chirality necessitates the use of specialized analytical techniques to differentiate between its enantiomers and to quantify their relative amounts in a sample. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are exceptionally suited for this purpose. nih.govmdpi.com

Enantiomeric Purity Determination

Circular Dichroism (CD) spectroscopy is a powerful tool for the determination of enantiomeric excess (e.e.) in a sample of a chiral compound. Enantiomers, being non-superimposable mirror images, exhibit equal but oppositely signed CD spectra. A racemic mixture (50:50 of each enantiomer) will therefore be CD-silent.

For a non-racemic mixture, the magnitude of the CD signal at a specific wavelength is directly proportional to the excess of one enantiomer over the other. By comparing the CD signal of a sample of unknown enantiomeric composition to that of a pure enantiomer (the standard), the enantiomeric excess can be accurately calculated. High-Performance Liquid Chromatography (HPLC) systems equipped with a CD detector can be particularly effective, allowing for the simultaneous separation of the chiral compound from other components and the determination of its enantiomeric purity by measuring the g-factor (anisotropy factor). nih.gov

Table 1: Hypothetical Molar Ellipticity Data for Enantiomers of a this compound Derivative

Wavelength (nm)(R)-Enantiomer [θ] (deg cm² dmol⁻¹)(S)-Enantiomer [θ] (deg cm² dmol⁻¹)
220+15,000-15,000
245-8,000+8,000
270+500-500

Note: This table presents hypothetical data for illustrative purposes, demonstrating the mirror-image relationship between the CD spectra of two enantiomers.

Absolute Configuration Determination

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center is a more complex challenge. Modern approaches combine experimental chiroptical spectroscopy with quantum chemical calculations. researchgate.netnih.gov The most prominent techniques for this are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions within the molecule. The experimental ECD spectrum of a purified enantiomer is compared with the theoretically calculated spectra for both possible absolute configurations (R and S). A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov The accuracy of this method relies heavily on the computational identification of the most stable conformers of the molecule in solution. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. mdpi.com VCD offers several advantages, including a greater number of spectral bands, which can provide more detailed structural information. The process is similar to ECD: the experimental VCD spectrum is compared to the DFT-calculated spectra for the possible enantiomers. nih.gov VCD is particularly powerful for molecules that lack strong UV chromophores, which might yield weak ECD signals. For sulfur-containing heterocycles, the vibrational modes involving the C-S and S-N bonds can give rise to characteristic VCD signals.

Table 2: Illustrative Comparison of Experimental and Calculated Chiroptical Data for the Assignment of Absolute Configuration

TechniqueExperimental Result (for a single enantiomer)Calculated for (R)-config.Calculated for (S)-config.Conclusion
Optical Rotation+58.2°+65.1°-64.8°Suggests (R)-configuration
ECD (λ_max)+12.5 at 230 nm+14.0 at 228 nm-13.8 at 228 nmConfirms (R)-configuration
VCD (ν_max)-8.9 at 1250 cm⁻¹-9.5 at 1245 cm⁻¹+9.3 at 1245 cm⁻¹Confirms (R)-configuration

Note: This table is a hypothetical illustration of how experimental data is compared with theoretical calculations to assign the absolute configuration.

In the context of this compound and its derivatives, the chirality may arise from the stereogenic center at C2. Furthermore, the sulfur atom in related structures like sulfoxides can also be a stereogenic center, although in the dihydrothiazole ring, the sulfur is typically not chiral unless it is oxidized. wikipedia.org The application of combined ECD and VCD studies, supported by robust computational analysis, would be the definitive, non-destructive method for the complete stereochemical elucidation of these compounds.

Computational and Theoretical Chemistry Investigations of 5 Chloro 2 Methyl 2,3 Dihydro 1,2 Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. nih.govnih.gov DFT methods are employed to predict molecular geometries, reaction energies, and various electronic properties, providing insights that are complementary to experimental data. researchgate.netresearchgate.net For a molecule like 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole, DFT would be the method of choice to elucidate its fundamental chemical characteristics.

Energy Minimization and Geometrical Optimization

A primary step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through energy minimization and geometrical optimization calculations. Using a specified basis set, such as 6-311G(d,p), the DFT method systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the structure with the lowest possible energy. researchgate.net

For instance, in a study on 2-chloro-5-(chloromethyl)thiazole, the thiazole (B1198619) ring was found to be planar, and the bond lengths and angles were determined to be within normal ranges. Such calculations for this compound would precisely define the geometry of the dihydro-isothiazole ring, the orientation of the methyl group on the nitrogen atom, and the position of the chlorine atom. This optimized structure is the foundation for all further computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Ring Derivative (Note: This is illustrative data from a related compound, 2-chloro-5-(chloromethyl)thiazole, to show typical parameters that would be calculated for the title compound.)

ParameterBond/AngleValue
Bond LengthS1-C21.708 Å
C2-N31.307 Å
N3-C41.376 Å
C4-C51.353 Å
C5-S11.705 Å
Bond AngleC5-S1-C291.0°
S1-C2-N3115.3°
C2-N3-C4109.8°
N3-C4-C5115.2°
C4-C5-S1108.7°

Electronic Properties: Frontier Molecular Orbitals (FMO) and Charge Distribution

The electronic properties of a molecule are key to understanding its reactivity and behavior. DFT is used to calculate the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

Studies on various thiazole-based hydrazones have shown that the HOMO-LUMO gap can be tuned by changing substituents on the molecule. nih.gov For this compound, the HOMO would likely be distributed over the sulfur and nitrogen atoms and the C=C double bond, while the LUMO would be influenced by the electron-withdrawing chlorine atom.

Table 2: Illustrative FMO Energies (in eV) for a Series of Thiazole Hydrazone Derivatives (TCAH1-TCAH4) (Source: Adapted from a study on thiazole-based hydrazones to demonstrate the concept) nih.gov

CompoundEHOMOELUMOEnergy Gap (ΔE)
TCAH1-5.876-1.8614.015
TCAH2-6.013-1.8914.112
TCAH3-6.104-1.9814.123
TCAH4-5.923-1.9913.932

Furthermore, understanding the charge distribution within the molecule is crucial. Methods like Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule, which is fundamental for predicting how it will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy state, molecules in reality are dynamic systems that vibrate and change conformation. Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. semanticscholar.org

For a molecule like this compound, MD simulations would be used to explore its conformational landscape and flexibility. The dihydro-isothiazole ring is not planar and can adopt different puckered conformations. An MD simulation, by solving Newton's equations of motion for the system, can map the energy landscape of these conformations and the transitions between them.

In studies of thiazole derivatives designed as potential drug candidates, MD simulations are frequently used to assess the stability of the molecule when bound to a biological target, such as a protein. semanticscholar.org Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of its conformation.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule.

By running simulations in different environments (e.g., in a water box to simulate aqueous solution), one can gain a comprehensive understanding of the molecule's dynamic behavior, which influences its properties and interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. For the synthesis of this compound or related heterocycles, DFT calculations can be used to model the entire reaction mechanism. This involves identifying all intermediates and, crucially, the transition states that connect them.

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, involving the reaction of an α-haloketone with a thioamide. mdpi.comyoutube.com Computational modeling of such a reaction would involve:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are calculated.

Identifying Intermediates: All stable species formed during the reaction are identified and their structures optimized.

Searching for Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS is computationally intensive but essential for understanding the reaction kinetics. Its structure reveals the geometry of the "activated complex."

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactant and product of a specific reaction step.

By modeling the reaction mechanism, chemists can understand why certain products are formed, predict the effects of different catalysts or substituents, and optimize reaction conditions without extensive trial-and-error experimentation. acs.org

In Silico Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The thiazole and isothiazole (B42339) scaffolds are present in a vast number of biologically active compounds. nih.gov In silico (computer-based) Structure-Activity Relationship (SAR) studies are essential for rationally designing new, more potent molecules based on this scaffold. SAR explores how changes in the chemical structure of a compound affect its biological activity.

For the this compound scaffold, SAR studies would involve computationally generating a library of related molecules by modifying substituents. For example, the chlorine atom could be replaced with other halogens (F, Br, I) or electron-donating groups, and the methyl group could be substituted with larger alkyl or aryl groups. The goal is to identify which modifications lead to improved activity, such as stronger binding to a biological target. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a specific type of SAR that aims to create a mathematical model correlating the chemical structures of a set of compounds with their measured biological activity.

The process involves:

Data Set: A series of related compounds (like thiazole derivatives) with experimentally determined biological activities (e.g., inhibitory concentration, IC50) is required.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.

QSAR models provide valuable insights into the key molecular features that govern activity. For example, a QSAR study on a series of antifungal thiadiazole-triazole derivatives found that antifungal activity correlated well with hydrophobicity parameters. Such models can then be used to predict the activity of new, yet-to-be-synthesized compounds, guiding the optimization of the lead scaffold.

Table 3: Example of a Generic QSAR Model Equation (This is a representative format and does not correspond to the title compound.)

ModelEquationStatistical Parameters
Antibacterial Activitylog(1/MIC) = 0.75(logP) - 0.12(HOMO) + 1.54(Indicator_Var) + 2.31r² = 0.91, q² = 0.85

In this hypothetical model, log(1/MIC) represents the antibacterial activity, logP is a hydrophobicity descriptor, HOMO is an electronic descriptor, and Indicator_Var could represent the presence or absence of a specific functional group. The high correlation coefficient (r²) would suggest this is a robust model for predicting activity.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. This approach helps in designing new molecules with potentially improved or similar activities.

A review of the scientific literature did not yield any specific pharmacophore modeling studies conducted on the compound this compound. While pharmacophore models have been developed for various classes of thiazole-containing compounds to explore their potential as therapeutic agents, research focusing specifically on the this compound scaffold in this context is not available in the surveyed literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The prediction of spectroscopic parameters through computational methods, such as Density Functional Theory (DFT), is a valuable tool for structural elucidation and for complementing experimental data. These calculations can provide insights into the expected chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.

However, a thorough search of published scientific studies indicates that specific computational predictions for the NMR chemical shifts and IR frequencies of this compound have not been reported. While spectroscopic data and computational studies are available for a variety of other thiazole derivatives, this particular compound has not been the subject of such specific theoretical investigation in the available literature.

Due to the absence of published research data, a data table for predicted spectroscopic parameters for this compound cannot be generated at this time.

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Methyl 2,3 Dihydro 1,2 Thiazole

Ring-Opening Reactions and Subsequent Transformations

The structural integrity of the 2,3-dihydro-1,2-thiazole ring is susceptible to cleavage under various conditions, primarily at the weak N-S bond. These ring-opening reactions can lead to a variety of acyclic intermediates that can subsequently undergo further transformations.

One potential pathway involves base- or nucleophile-induced cleavage. For instance, related 1,2,3-thiadiazoles are known to undergo ring-opening to form a thioketene (B13734457) intermediate when treated with a nucleophile. nih.gov A similar mechanism could be proposed for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole, where a nucleophile attacks a susceptible position, leading to the scission of the N-S bond and the formation of a reactive acyclic species. This intermediate can then react with various electrophiles or undergo intramolecular cyclization.

The reaction of certain bicyclic isothiazole (B42339) derivatives with nucleophiles like benzylamine, aniline, and morpholine (B109124) has been shown to result in the opening of an adjacent pyrazine (B50134) ring, highlighting the reactivity of the broader heterocyclic system to nucleophilic attack. researchgate.net While this is not a direct cleavage of the isothiazole ring itself, it demonstrates the potential for ring-opening in fused systems containing this moiety.

Table 1: Postulated Ring-Opening Reactions

Reagent/Condition Proposed Intermediate Potential Final Product
Strong Base (e.g., BuLi) Acyclic Thiolate Anion Linear sulfur- and nitrogen-containing compounds
Nucleophiles (e.g., R-NH₂) Open-chain Thioamide Further substituted acyclic structures

Rearrangement Reactions of the 1,2-Thiazole Nucleus

The 1,2-thiazole nucleus can undergo skeletal rearrangements, often catalyzed by thermal or photochemical stimuli, leading to the formation of more stable isomeric structures. While specific studies on this compound are not prevalent, analogies can be drawn from related thiazole (B1198619) systems.

For example, certain thiazole derivatives have been observed to undergo formal [2+2] cycloaddition followed by an electrocyclic ring-opening to a 1,3-thiazepine, which then rearranges further. wikipedia.org This type of valence isomerization pathway could be a possibility for the dihydro variant under specific conditions. Additionally, cascade reactions involving cycloaddition followed by rearrangement have been reported for thiazolium salts, yielding pyrrolo- wikipedia.orgrsc.orgthiazine derivatives. rsc.org This suggests that the 1,2-thiazole core, when activated, is predisposed to complex rearrangement pathways.

Nucleophilic and Electrophilic Substitution Reactions on the Thiazole Ring

Nucleophilic Substitution: The chlorine atom at the C5 position of this compound represents a prime site for nucleophilic substitution. In aromatic 5-chlorothiazoles, this position is activated towards nucleophilic attack. ias.ac.in Although the dihydro system lacks full aromaticity, the electronegativity of the adjacent sulfur and the imine nitrogen would still render the C5 carbon electrophilic. Therefore, reactions with strong nucleophiles such as alkoxides, thiolates, and amines are expected to displace the chloride ion.

Quantum chemical calculations on related chloro-thiazolylazo compounds indicate a high spin density and reactivity towards nucleophiles at the C5 position of the thiazole ring. researchgate.net This theoretical finding supports the feasibility of nucleophilic substitution at this site.

Electrophilic Substitution: Classical electrophilic aromatic substitution is not a likely pathway for a 2,3-dihydro-1,2-thiazole due to the absence of a fully delocalized π-system. The reactivity of the C4=C5 double bond would more closely resemble that of an electron-deficient alkene. Electrophilic attack, if it occurs, would likely proceed via an addition mechanism rather than substitution. For aromatic thiazoles, electrophilic substitution preferentially occurs at the C5 position, but only if it is unsubstituted. ias.ac.inpharmaguideline.com In the case of the title compound, the presence of the chlorine atom at C5 would further deactivate this position towards electrophilic attack.

Cycloaddition Reactions Involving the 1,2-Thiazole System

The endocyclic C4=N3 double bond in the 2,3-dihydro-1,2-thiazole ring system presents an opportunity for participation in cycloaddition reactions. This functionality can potentially act as a 2π component in various cycloadditions.

[3+2] Cycloadditions: Thiazolium azomethine ylides, which are 1,3-dipoles, readily undergo [3+2] cycloaddition with dipolarophiles like alkynes to form fused pyrrolo[2,1-b]thiazoles. nih.govacs.org While the title compound is not a 1,3-dipole itself, it could potentially react with 1,3-dipoles such as azides or nitrile oxides. Azides, for instance, are known to react with alkynes in a 1,3-dipolar cycloaddition to form stable triazoles. youtube.com

[4+2] Cycloadditions (Diels-Alder Reactions): Aromatic thiazoles can participate as dienes in Diels-Alder reactions, typically at high temperatures, reacting with alkynes to form pyridines after the extrusion of sulfur. wikipedia.org The C4=N3-S-C5 fragment of this compound might act as a heterodienic component, although its reactivity would be influenced by the substituents and the non-aromatic nature of the ring.

Oxidation-Reduction Chemistry of the Sulfur and Nitrogen Centers

Oxidation: The sulfur atom in the 1,2-thiazole ring is susceptible to oxidation, similar to other sulfur-containing heterocycles. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can lead to the formation of the corresponding S-oxide (sulfoxide) and subsequently the S,S-dioxide (sulfone). wikipedia.org Oxidation at the nitrogen atom to an N-oxide is also a possibility. wikipedia.org Furthermore, studies on peptidic thiazoles have shown that they can be oxidized by singlet oxygen, leading to triamide products through a mechanism involving cycloaddition and rearrangement. acs.org

Reduction: The 2,3-dihydro-1,2-thiazole ring can be subjected to various reduction methods. Catalytic hydrogenation using platinum catalysts or reduction with metals in acid are common methods for reducing heterocyclic systems. pharmaguideline.com However, stronger reducing agents like Raney nickel can lead to desulfurization and subsequent cleavage of the ring. pharmaguideline.com The C4=N3 imine bond is the most likely site for initial reduction under milder conditions, which would yield the fully saturated 1,2-thiazolidine ring.

Table 2: Summary of Expected Redox Reactions

Reaction Type Reagent Expected Product
Oxidation mCPBA (1 equiv.) This compound 1-oxide
Oxidation mCPBA (2 equiv.) This compound 1,1-dioxide
Reduction NaBH₄ / H₂ (Pd/C) 5-Chloro-2-methyl-1,2-thiazolidine

Investigation of Reaction Intermediates and Transition States

The transformations of this compound are governed by a series of transient species. Mechanistic studies on related systems provide insight into these intermediates:

Zwitterionic Intermediates: In some cycloaddition reactions of thiazoles, the formation of a zwitterionic intermediate has been proposed, which then proceeds through subsequent ring-closing and rearrangement steps. wikipedia.org

Radical Anions: Electrochemical studies and quantum chemical calculations on related chloro-substituted thiazolylazo compounds have identified stable radical anions. researchgate.net These studies show high spin density at the C5 position, suggesting that radical-mediated substitution pathways are plausible under certain reductive conditions. researchgate.net

Thioketenes: As mentioned in the ring-opening section, thioketene intermediates are proposed in the reactions of some thiadiazoles with nucleophiles. nih.gov These highly reactive species would be rapidly trapped by any suitable reactant in the medium.

Meisenheimer-type Complexes: For nucleophilic substitution at the C5 position, the reaction likely proceeds through an addition-elimination mechanism involving a negatively charged intermediate analogous to a Meisenheimer complex. researchgate.net

Understanding these intermediates is crucial for controlling reaction pathways and designing synthetic routes to new molecules derived from the this compound scaffold.

Mechanistic Investigations of 5 Chloro 2 Methyl 2,3 Dihydro 1,2 Thiazole Molecular Interactions Excluding Biological Efficacy/clinical Data

Molecular Recognition and Binding Mechanisms

Extensive searches of scientific literature and chemical databases reveal a notable absence of specific studies focused on the molecular recognition and binding mechanisms of 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole. Research in this area has predominantly centered on other thiazole (B1198619) and isothiazolinone derivatives. Therefore, the following sections draw upon findings from these related compounds to infer potential molecular interactions.

Interaction with Specific Macromolecular Targets (e.g., enzymes, receptors, nucleic acids)

There is no direct evidence in the reviewed literature detailing the interaction of this compound with specific macromolecular targets. However, the broader class of thiazole derivatives has been extensively studied for its interactions with a variety of biological macromolecules.

Thiazole-containing compounds have been identified as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), epidermal growth factor receptor (EGFR), and tubulin. For instance, certain methoxyphenyl thiazole carboxamide derivatives have shown inhibitory activity against COX-1 and COX-2 isozymes. The binding of these derivatives is thought to occur within the active sites of these enzymes, driven by a combination of covalent and non-covalent interactions.

In the context of nucleic acids, while specific interactions with this compound are not documented, other thiazole derivatives have been investigated as DNA targeting agents. These interactions can involve intercalation between DNA bases or binding within the minor groove, stabilized by various non-covalent forces. The planarity of the thiazole ring can facilitate such stacking interactions with the aromatic bases of DNA.

Molecular Docking and Computational Binding Affinity Predictions

Specific molecular docking and computational binding affinity studies for this compound are not available in the public domain. However, computational methods are widely used to predict the binding modes and affinities of other thiazole derivatives to their macromolecular targets.

These studies typically involve generating a three-dimensional model of the small molecule and docking it into the known crystal structure of the target protein. The binding affinity is then estimated using scoring functions that account for various energetic contributions, including electrostatic and van der Waals interactions. For example, docking studies of thiazole derivatives with targets like EGFR and tubulin have helped to elucidate the key amino acid residues involved in binding and to predict the binding energy. These computational approaches are instrumental in structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Thiazole Derivative Class Macromolecular Target Observed/Predicted Interactions
Methoxyphenyl thiazole carboxamidesCOX-1, COX-2Binding within the active site
Substituted thiazolesEGFRInteractions with key amino acid residues in the kinase domain
Thiazole-based compoundsTubulinBinding to the colchicine binding site
Thiazole-containing moleculesDNAIntercalation or minor groove binding

Chemical Reactivity with Cellular Components

The chemical reactivity of this compound with cellular components has not been directly investigated. However, the reactivity of the closely related class of isothiazolinones provides significant insights into its potential covalent interactions.

Oxidation of Thiol-Containing Residues and Other Covalent Interactions

Isothiazolinones are known to be highly reactive towards thiol-containing molecules such as the amino acid cysteine and the antioxidant glutathione (B108866). This reactivity is a key aspect of their biological activity. The electrophilic sulfur atom in the N-S bond of the isothiazolinone ring is susceptible to nucleophilic attack by the thiol group.

This interaction leads to the opening of the heterocyclic ring and the formation of a mixed disulfide. The presence of a chlorine atom at the 5-position of the isothiazolinone ring is known to enhance this reactivity. It is plausible that this compound, possessing a similar heterocyclic core with a chlorine substituent, could exhibit comparable reactivity towards cellular thiols. This could lead to the covalent modification of cysteine residues in proteins, potentially altering their structure and function.

Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

While specific studies on the non-covalent interactions of this compound are lacking, the general principles of molecular interactions and studies of related compounds allow for informed predictions.

Hydrogen Bonding: The nitrogen and sulfur atoms in the dihydrothiazole ring, as well as the chlorine atom, can act as hydrogen bond acceptors. The presence of suitable hydrogen bond donors on a macromolecular target, such as the hydroxyl groups of serine or threonine residues or the amide protons of the peptide backbone, could lead to the formation of stabilizing hydrogen bonds.

Hydrophobic Interactions: The methyl group and the carbon backbone of the dihydrothiazole ring are hydrophobic in nature. These regions of the molecule could engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine) within a binding pocket.

π-Stacking: Although the 2,3-dihydro-1,2-thiazole ring is not aromatic, the thiazole moiety in related compounds is known to participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The extent to which the partially saturated ring in this compound can engage in such interactions is uncertain but cannot be entirely ruled out, particularly if the target binding site has a complementary electronic and geometric arrangement.

Type of Interaction Potential Interacting Groups on this compound Potential Interacting Groups on Macromolecules
Hydrogen BondingNitrogen, Sulfur, Chlorine-OH (Ser, Thr, Tyr), -NH (Peptide backbone)
Hydrophobic InteractionsMethyl group, Carbon backboneLeucine, Isoleucine, Valine, Alanine
π-StackingThiazole-like corePhenylalanine, Tyrosine, Tryptophan

Characterization of Ligand-Target Complexes (Structural insights, not functional outcomes)

There are no published crystal structures or NMR studies that characterize the complex of this compound with a macromolecular target. However, structural studies of other thiazole derivatives in complex with their targets provide a framework for understanding how such interactions might be visualized.

X-ray crystallography has been instrumental in revealing the precise binding modes of various thiazole-containing inhibitors. For example, the crystal structure of a thiazole derivative bound to its target enzyme can reveal the specific amino acid residues involved in binding, the orientation of the inhibitor in the active site, and any conformational changes in the protein upon ligand binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying ligand-target interactions in solution. Techniques such as saturation transfer difference (STD) NMR and transfer Nuclear Overhauser Effect (trNOE) experiments can identify which parts of a ligand are in close proximity to the protein, providing valuable information about the binding epitope.

Should such studies be conducted on this compound, they would provide crucial structural insights into its mode of action at a molecular level, independent of its functional effects.

Elucidation of Intracellular Chemical Pathways Modulated by the Compound (at a molecular level)

The chemical compound this compound, more commonly known in scientific literature as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), exerts its influence on intracellular environments through a series of targeted molecular interactions. Research into its mechanism of action reveals a primary reactivity with thiol-containing molecules, which subsequently triggers a cascade of events disrupting normal cellular function. This section will detail the elucidated intracellular chemical pathways modulated by CMIT at a molecular level, focusing on its interaction with key cellular components and the subsequent impact on signaling cascades, while strictly excluding data on biological efficacy or clinical outcomes.

The fundamental mechanism of CMIT's molecular action is centered on its electrophilic nature. The electron-deficient sulfur atom within the isothiazolinone ring is highly susceptible to nucleophilic attack, particularly from the thiol groups (-SH) of cysteine residues within proteins and in small molecules such as glutathione. This interaction leads to the opening of the isothiazolinone ring and the formation of disulfide bonds, which can irreversibly alter the structure and function of the target molecule.

Disruption of Thiol-Dependent Enzymatic Activity

A primary consequence of CMIT's reactivity with thiols is the inhibition of numerous essential enzymes. Many enzymes, particularly dehydrogenases involved in central metabolic pathways, rely on cysteine residues in their active sites for catalytic activity. By covalently modifying these critical thiols, CMIT effectively inactivates these enzymes, leading to a disruption of cellular respiration and energy production.

While specific kinetic data for the inhibition of many enzymes by pure this compound is not extensively detailed in publicly available literature, the impact on general dehydrogenase activity is a well-documented aspect of its mechanism. This inhibition is a direct result of the covalent modification of essential cysteine residues within the active sites of these enzymes.

Induction of Oxidative Stress and Depletion of Intracellular Thiols

Beyond direct enzyme inhibition, the interaction of CMIT with intracellular thiols, most notably glutathione (GSH), leads to a significant depletion of the cell's primary antioxidant defenses. Glutathione plays a crucial role in neutralizing reactive oxygen species (ROS) and maintaining the cellular redox balance. The reaction of CMIT with GSH effectively sequesters this vital molecule, leading to an increase in intracellular oxidative stress. This elevated oxidative stress can, in turn, damage other cellular components, including lipids, proteins, and nucleic acids.

Studies have demonstrated a dose-dependent depletion of intracellular glutathione levels upon exposure to CMIT.

Table 1: Effect of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) on Intracellular Glutathione (GSH) Levels

CMIT Concentration GSH Depletion (%)
Low 25%
Moderate 50%
High >75%

Note: This table represents a generalized summary of findings from multiple studies and is intended to be illustrative. Actual values can vary depending on the cell type and experimental conditions.

Activation of Cellular Stress Signaling Pathways

The chemical insult caused by CMIT, including enzyme inhibition and oxidative stress, triggers the activation of several intracellular signaling pathways associated with cellular stress and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key signaling cascades that respond to a variety of extracellular and intracellular stresses. Exposure to CMIT has been shown to induce the phosphorylation and subsequent activation of these kinases. This activation is a cellular response to the chemical stress and damage induced by the compound.

Table 2: Qualitative Impact of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) on MAPK Signaling Pathway Components

Signaling Pathway Component Effect of CMIT Exposure
p38 Phosphorylation Increased
JNK Phosphorylation Increased
ERK Phosphorylation Increased

Note: This table provides a qualitative summary of the observed effects. Quantitative fold-changes can vary based on experimental parameters.

Induction of Apoptotic Pathways

The culmination of cellular damage and stress signaling often leads to the initiation of programmed cell death, or apoptosis. CMIT has been demonstrated to activate key components of the apoptotic machinery. This includes the modulation of the Bax/Bcl-2 protein ratio, which governs the permeability of the mitochondrial membrane, and the subsequent activation of executioner caspases, such as caspase-3. The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and the orderly dismantling of the cell.

Table 3: Modulation of Apoptotic Pathway Components by 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

Apoptotic Component Effect of CMIT Exposure
Bax/Bcl-2 Ratio Increased
Caspase-3 Activity Increased

Note: This table summarizes the general trend of CMIT's effect on these apoptotic markers.

Synthetic Utility and Advanced Applications of the 5 Chloro 2 Methyl 2,3 Dihydro 1,2 Thiazole Scaffold in Chemical Science

Role as Precursors in Complex Organic Synthesis

Halogenated isothiazoles are recognized as versatile synthetic building blocks, providing a foundation for creating a wide variety of substituted derivatives. thieme-connect.com The presence of a chlorine atom on the isothiazole (B42339) ring introduces a reactive site suitable for numerous chemical transformations.

One of the primary pathways to synthesize the core structure involves the chlorination of N-substituted propanethiol amides or their corresponding disulfides. For instance, the chlorination of bis[2-(N-methylcarbamoyl)ethyl] disulfide is a known route to produce the related compound 5-chloro-2,3-dihydro-2-methylisothiazol-3-one. researchgate.net This highlights a general strategy where acyclic precursors containing the necessary N-C-C-S framework are cyclized and halogenated. Another industrially relevant approach involves the reaction of N,N'-dimethyl-3,3'-dithiodipropionamide with chlorine gas. google.com

Once formed, the 5-chloro-isothiazole scaffold serves as a precursor for more complex molecules through several reaction types:

Nucleophilic Substitution: The chlorine atom at the C-5 position can be displaced by various nucleophiles. Although chlorinated isothiazoles are generally less reactive than their bromo or iodo counterparts, these reactions can proceed, often requiring more stringent conditions to yield 5-substituted products. thieme-connect.com

Ring Transformation: Isothiazolium salts, which can be derived from isothiazoles, are known to undergo ring-opening and rearrangement cascades to form other heterocyclic systems, such as pyrroles. researchgate.net

Cross-Coupling Reactions: The C-Cl bond can potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups. This method is a cornerstone of modern synthetic chemistry for building molecular complexity. thieme-connect.com

A key example of a chlorinated isothiazole acting as a precursor is the synthesis of the commercial fungicide Isotianil, which originates from 3,4-dichloroisothiazole-5-carbonitrile. thieme-connect.com This demonstrates the industrial relevance of using such scaffolds to build highly functionalized and valuable molecules.

Building Blocks for Novel Chemical Tools and Research Reagents

The isothiazole ring is not only a precursor for bioactive molecules but also a fundamental building block for creating specialized chemical tools and reagents for research. Its rigid, aromatic-like structure and potential for functionalization make it an attractive component for designing molecules with specific properties. medwinpublishers.com

The ability to undergo various transformations allows for the incorporation of the isothiazole moiety into larger, more complex architectures. nih.gov This has been leveraged to create:

Ligands for Metal Complexes: Isothiazole derivatives can act as ligands for transition metals like palladium, nickel, and cobalt. thieme-connect.comresearchgate.net These metal complexes are of significant interest for their catalytic activity, particularly in cross-coupling reactions, which are fundamental processes in organic synthesis. thieme-connect.com The development of isothiazole-based ligands contributes to the field of 'green chemistry' by enabling efficient catalysis. thieme-connect.com

Peptidomimetics: Thiazole-based amino acids have been used as building blocks to create analogues of bioactive peptides like gramicidin (B1672133) S. nih.gov These building blocks can induce specific secondary structures, such as turns, mimicking the natural conformation of the peptide while potentially offering improved stability or reduced toxicity. nih.gov

Molecular Probes and Scaffolds: The isothiazole nucleus can be integrated into diverse molecular scaffolds for drug discovery and high-throughput screening. nih.gov Its defined geometry and reactive handles allow for the systematic synthesis of compound libraries to probe biological systems.

The following table summarizes the key reaction types that make the chlorinated isothiazole scaffold a versatile building block.

Reaction Type Reagent/Catalyst Product Type Application Area Reference
Nucleophilic SubstitutionVarious Nucleophiles (e.g., R-SH, R-OH, R₂-NH)5-Substituted IsothiazolesSynthesis of derivatives thieme-connect.com
Cross-CouplingPalladium or other transition metal catalystsAryl/Alkyl/Alkynyl IsothiazolesComplex molecule synthesis thieme-connect.com
Ring TransformationHeat, BasePyrroles, other heterocyclesScaffold diversification researchgate.net
Ligand FormationMetal Salts (e.g., Ni(II), Co(II))Isothiazole-Metal ComplexesCatalysis, research reagents thieme-connect.comresearchgate.net

Applications in Agrochemical and Biocide Research (Focus on chemical synthesis and mechanistic studies)

The isothiazole scaffold is a cornerstone of biocide and agrochemical research, with chlorinated derivatives showing particularly potent activity. nih.govacs.org While extensive research focuses on the isothiazolin-one ring system, the mechanistic principles are broadly applicable to understanding the potential of related chlorinated isothiazoles. researchgate.net

Chemical Synthesis for Agrochemicals: The synthesis of agrochemically active compounds often relies on the derivatization of a core heterocyclic structure. For example, novel fungicides have been developed by creating complex molecules that link a 3,4-dichloroisothiazole moiety to a thiazole (B1198619) ring. nih.gov This modular approach allows chemists to combine the properties of different pharmacophores to enhance activity and target specific pathogens. The synthesis of 2-chloro-5-chloromethyl-1,3-thiazole, a related compound, is noted as an important step in manufacturing agrochemicals, underscoring the value of chlorinated thiazole intermediates. researchgate.net

Mechanistic Studies of Biocidal Action: The primary mechanism of biocidal action for chlorinated isothiazolinones involves their electrophilic nature. wikipedia.org The electron-deficient sulfur atom readily reacts with nucleophilic groups within microbial cells. researchgate.net Key aspects of this mechanism include:

Disruption of Metabolic Pathways: The biocide rapidly inhibits critical physiological functions, including growth and respiration, by targeting dehydrogenase enzymes. researchgate.net

Reaction with Thiols: A crucial step is the reaction with intracellular thiols, such as cysteine residues in enzymes and the antioxidant glutathione (B108866). researchgate.netresearchgate.netnih.gov This interaction leads to the formation of mixed disulfides, disrupting protein function and depleting the cell's ability to counteract oxidative stress. biosynth.com

Oxidative Stress: The depletion of glutathione and the direct inhibition of enzymes like glutathione reductase lead to an increase in oxidized glutathione (GSSG) and the generation of free radicals, ultimately causing irreversible cell damage and death. researchgate.netnih.gov

Studies comparing chlorinated and non-chlorinated isothiazolinones have demonstrated that the chlorine substituent is a key mediator of the observed toxic effects, significantly enhancing the compound's reactivity towards biological thiols. nih.gov

Development of Material Science Precursors (e.g., for polymers, optoelectronic materials, without describing final product properties)

The application of isothiazole-based scaffolds in material science is an emerging field with significant potential. medwinpublishers.com The inherent properties of the heterocyclic ring, such as high thermal stability, oxidative stability, and a rigid planar structure, make it an attractive building block for advanced materials. rsc.orgrsc.org

While specific examples for 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole are not widely documented, the development of materials from related thiazole and isothiazole structures provides a clear precedent.

Precursors for Conjugated Polymers: Fused heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360) are electron-deficient and have been used to construct semiconducting polymers for applications in organic electronics. rsc.org The planarity of the ring system facilitates efficient intermolecular π–π overlap, a critical feature for charge transport. The synthesis of these materials often involves the condensation of functionalized aldehydes with dithiooxamide (B146897) or the use of cross-coupling reactions to extend the conjugated backbone. rsc.orgnih.gov

Building Blocks for Optoelectronic Materials: Small molecule dyes based on thiazolo[5,4-d]thiazole are being investigated for use in solid-state photonics and fluorescence-based optical devices. rsc.org The ability to functionalize the core structure allows for the tuning of photophysical properties. The synthesis of these materials can be achieved through methods such as reacting 4-alkoxybenzaldehydes with dithiooxamide in DMF. rsc.org

Monomers for Functional Polymers: The presence of reactive sites, such as the chloro group in the title compound, allows for its potential use as a monomer. It could be incorporated into polymer chains via substitution or coupling reactions to impart specific functionalities, such as biocidal or antifouling properties, to the final material.

The synthesis of these material precursors leverages standard organic chemistry reactions, highlighting the versatility of the isothiazole scaffold beyond biological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-methyl-2,3-dihydro-1,2-thiazole with high purity?

  • Methodological Answer : Synthesis often involves refluxing precursors in polar aprotic solvents like DMSO under controlled conditions. For example, similar heterocyclic compounds are synthesized by dissolving reactants in DMSO, refluxing for 18 hours, and purifying via reduced-pressure distillation followed by crystallization in water-ethanol mixtures . Yield optimization (e.g., 65% in analogous syntheses) requires precise stoichiometry and solvent selection. Post-synthesis, purity is validated using thin-layer chromatography (TLC) and recrystallization .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Use integrated spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).
  • Elemental Analysis : Verify empirical formula (e.g., C₄H₅ClNOS).
  • NMR : Assign proton environments (e.g., methyl groups at δ 1.5–2.5 ppm).
  • TLC : Monitor reaction progress and purity using silica plates with UV visualization .
    • For derivatives, mass spectrometry (MS) can determine molecular weight, while X-ray crystallography resolves stereochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s corrosive nature (observed in CIT/MIT mixtures) necessitates:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers away from light and moisture.
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?

  • Methodological Answer : Discrepancies in toxicity (e.g., corrosive vs. non-corrosive classifications) often arise from:

  • Concentration Variability : Adjust experimental thresholds (e.g., OECD Test Guideline 404 uses 1–4 hr exposure times) .
  • Model Systems : Compare in vitro (cell lines) and in vivo (rodent) assays to assess bio-relevance.
  • Data Normalization : Control for pH-dependent antimicrobial activity, as seen in related thiadiazoles .
    • Meta-analyses should standardize endpoints (e.g., LD₅₀ vs. EC₅₀) and validate methods via inter-laboratory reproducibility .

Q. What experimental strategies are effective for evaluating the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Time-Kill Assays : Assess bactericidal kinetics over 24–48 hours.
  • pH Modulation : Test activity across pH 5–9, as thiazole derivatives often show pH-dependent efficacy .
  • Synergy Studies : Combine with commercial antibiotics (e.g., β-lactams) to identify potentiating effects .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic routes?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for nucleophilic substitutions or ring-opening reactions.
  • Molecular Docking : Screen interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis.
  • SAR Modeling : Correlate electronic properties (e.g., Hammett σ constants) with bioactivity to guide functionalization (e.g., adding electron-withdrawing groups to enhance stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.